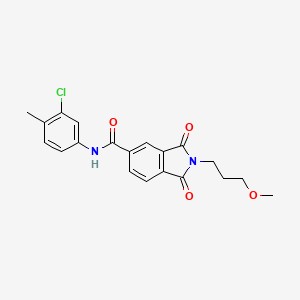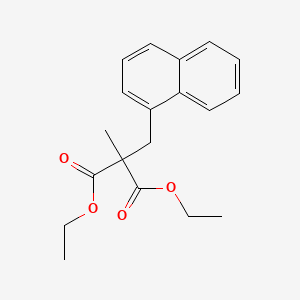
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and propanedioate, a dicarboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(naphthalen-1-ylmethyl)propanedioate typically involves the alkylation of enolate ions. The enolate ion then undergoes nucleophilic substitution with a naphthalen-1-ylmethyl halide, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and alkylation reactions are applicable. Industrial production would likely involve large-scale reactions using automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to replace the ester groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of diethyl methyl(naphthalen-1-ylmethyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The naphthalene moiety can interact with aromatic receptors and enzymes, influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler ester with similar reactivity.
Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate: A related compound with an acetamido group instead of a methyl group.
Uniqueness
Diethyl methyl(naphthalen-1-ylmethyl)propanedioate is unique due to the presence of both naphthalene and propanedioate moieties, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
4512-62-3 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
diethyl 2-methyl-2-(naphthalen-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C19H22O4/c1-4-22-17(20)19(3,18(21)23-5-2)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,4-5,13H2,1-3H3 |
Clé InChI |
BCYBXIIEYVHCLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CC1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


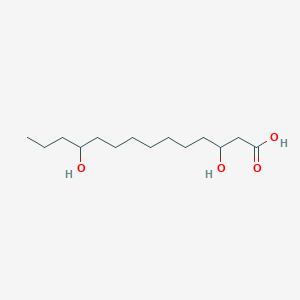
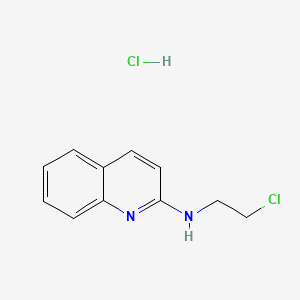
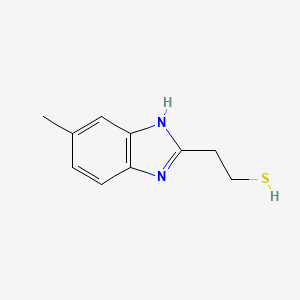
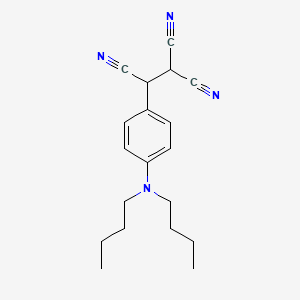
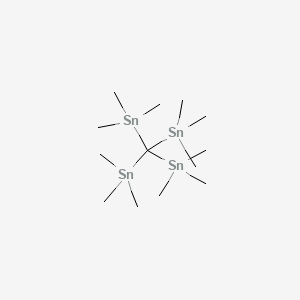
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
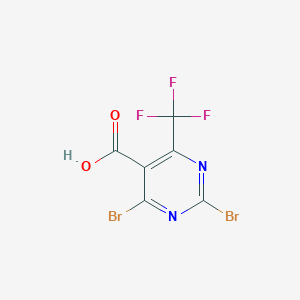
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
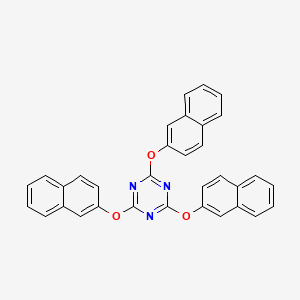
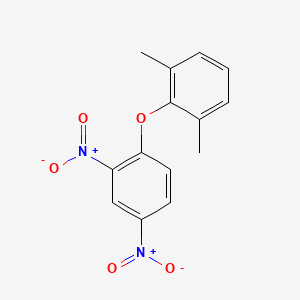
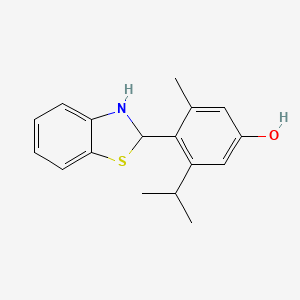
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
